molecular formula C9H14N6 B13638741 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13638741
M. Wt: 206.25 g/mol
InChI Key: KPGBLCPABSRHEW-UHFFFAOYSA-N
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Description

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isocyanate with isopropylamine, followed by cyclization with a triazole derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine stands out due to its unique structural features and specific biological activities. Its ethyl and isopropyl groups contribute to its distinct chemical properties and potential therapeutic applications .

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

3-ethyl-N-propan-2-yltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C9H14N6/c1-4-15-9-7(13-14-15)8(10-5-11-9)12-6(2)3/h5-6H,4H2,1-3H3,(H,10,11,12)

InChI Key

KPGBLCPABSRHEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC(C)C

Origin of Product

United States

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